molecular formula C24H41N5O9 B12792218 Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate CAS No. 69857-73-4

Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate

Cat. No.: B12792218
CAS No.: 69857-73-4
M. Wt: 543.6 g/mol
InChI Key: YNLOKVPDYGBMBM-UHFFFAOYSA-N
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Description

Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a cyclohexyl group, and multiple ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the ester functionalities under controlled conditions, often using esterification reactions with diethyl oxalate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is unique due to its combination of structural features, including the morpholine ring, cyclohexyl group, and multiple ester functionalities. This unique structure contributes to its diverse range of applications and potential biological activities .

Properties

CAS No.

69857-73-4

Molecular Formula

C24H41N5O9

Molecular Weight

543.6 g/mol

IUPAC Name

ethyl N-[2-cyclohexyl-1-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2-morpholin-4-ylethenyl]-N-(ethoxycarbonylamino)carbamate

InChI

InChI=1S/C24H41N5O9/c1-5-35-21(30)25-28(23(32)37-7-3)20(29(24(33)38-8-4)26-22(31)36-6-2)19(18-12-10-9-11-13-18)27-14-16-34-17-15-27/h18H,5-17H2,1-4H3,(H,25,30)(H,26,31)

InChI Key

YNLOKVPDYGBMBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C(=C(C1CCCCC1)N2CCOCC2)N(C(=O)OCC)NC(=O)OCC)C(=O)OCC

Origin of Product

United States

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